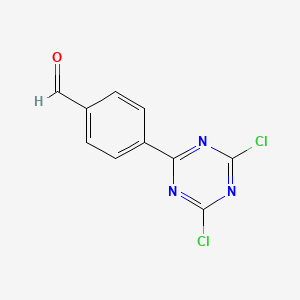

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(4,6-dichloro-1,3,5-triazin-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O/c11-9-13-8(14-10(12)15-9)7-3-1-6(5-16)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAFQAHNGVSJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with benzaldehyde under basic conditions. One common method is the addition-elimination reaction, where the triazine compound reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde can undergo various chemical reactions, including:

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Solvents: Dichloromethane, chloroform, ethanol

Conditions: Room temperature to slightly elevated temperatures, basic or acidic conditions depending on the reaction.

Major Products Formed

Alcohols: From reduction of the aldehyde group

Substituted Triazines: From nucleophilic substitution reactions

Schiff Bases and Hydrazones: From condensation reactions

Scientific Research Applications

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

Materials Science: Utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.

Biological Research: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with cellular components. The triazine ring can interact with nucleophilic sites in proteins or DNA, leading to inhibition of biological processes . The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function .

Comparison with Similar Compounds

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde

- Molecular Formula : C₂₂H₁₅N₃O; Molecular Weight : 337.37 g/mol .

- Key Features : Replaces chlorine atoms with phenyl groups. The bulky phenyl substituents reduce electrophilicity compared to the dichloro derivative, making it less reactive in nucleophilic substitutions. Enhanced lipophilicity may favor applications in materials science, such as organic electronics .

4-(Diethylamino)benzaldehyde [4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

- Molecular Formula : C₂₂H₃₂N₈O₂; Molecular Weight : 440.54 g/mol .

- Key Features : Incorporates morpholine rings and a hydrazone group. Morpholine enhances solubility in polar solvents, while the hydrazone moiety enables coordination with metal ions, suggesting applications in catalysis or metallodrug design .

4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)benzaldehyde Derivatives

- Example: (E)-1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)-3-phenylprop-2-en-1-one .

- Key Features : Morpholine substituents improve bioavailability and stability. These derivatives are investigated for anticancer activity, highlighting how substituent choice (morpholine vs. chlorine) shifts applications from reactive intermediates to drug candidates .

Physicochemical Properties

Biological Activity

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde is a compound characterized by its unique structure, which includes a triazine ring and an aldehyde group. Its molecular formula is C10H5Cl2N3O, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

The primary biological activity of this compound is its antimicrobial effect against various bacterial strains. The compound targets DNA gyrase , an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the compound disrupts DNA replication processes in bacteria, leading to growth inhibition or cell death.

Target Bacteria

The compound exhibits activity against both Gram-negative and Gram-positive bacteria. Notable examples include:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

Biological Activity Data

Antimicrobial Activity

Recent studies have confirmed the antimicrobial properties of this compound against various bacterial strains. The compound was shown to significantly reduce the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy.

In a study evaluating the antimicrobial potential:

- The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be approximately 8 µg/mL.

- The compound also demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains.

Anticancer Activity

The anticancer properties of the compound were assessed in vitro using various cancer cell lines:

- The IC50 values indicate significant cytotoxicity against MDA-MB-231 and HeLa cells, suggesting that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.

A structure-activity relationship (SAR) study highlighted that modifications to the triazine moiety could enhance anticancer activity while maintaining low toxicity levels in normal cells.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation into the antimicrobial efficacy of benzaldehyde derivatives showed that this compound effectively reduced the MIC of standard antibiotics against resistant bacterial strains.

- Cytotoxicity Assessment : In a cytotoxicity assessment involving breast cancer cell lines, it was observed that treatment with this compound led to increased expression of pro-apoptotic markers such as BAX while decreasing anti-apoptotic markers like Bcl-2.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

Basic: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound derivatives?

Answer:

A multi-technique approach is essential:

- 1H NMR : Assigns protons on the benzaldehyde ring (δ 9.8–10.2 ppm for aldehyde) and triazine groups .

- IR spectroscopy : Detects C=O (1680–1720 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 283.1 for the parent compound) .

- Elemental analysis : Validates purity (>95% for research-grade compounds) .

Advanced: How can computational methods like DFT and TD-DFT enhance the study of this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) predicts:

- Electron distribution : Triazine’s electron-deficient nature and benzaldehyde’s conjugation effects .

- Reactivity : Sites susceptible to nucleophilic attack (e.g., chlorine atoms on triazine) .

- UV-Vis absorption : Time-Dependent DFT (TD-DFT) models excited-state behavior, critical for photophysical applications .

Example : In , DFT calculations aligned with experimental data on charge transfer in triazine-based dyes .

Advanced: How do pH and solvent polarity influence the stability and reactivity of the aldehyde group in this compound?

Answer:

- Acidic conditions : Protonate the aldehyde, reducing nucleophilic attack but increasing hydrolysis risk for triazine chlorides .

- Basic conditions : Deprotonate phenolic OH (if present), potentially forming quinonoid structures .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions on triazine .

Experimental Data : In aqueous ethanol, photophysical studies showed redshifted absorption under basic conditions due to deprotonation .

Advanced: How should researchers address contradictions in reported reaction conditions for triazine-aldehyde conjugates?

Answer:

Contradictions arise from:

- Substituent effects : Electron-donating groups on benzaldehyde slow triazine reactivity, requiring longer reflux times .

- Scale differences : Small-scale syntheses (<1 mmol) may use excess reagents to drive reactions, while larger scales optimize stoichiometry .

- Characterization rigor : Impurities in older studies might have skewed reported yields .

Recommendation : Replicate literature methods with strict purity controls (e.g., distilled solvents, inert atmosphere) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Recrystallization : Ethanol/water mixtures remove unreacted starting materials .

- Column chromatography : Silica gel with toluene:acetone (4:6) resolves polar byproducts .

- Vacuum distillation : For volatile impurities (e.g., residual acetic acid) .

Advanced: What mechanistic insights explain the compound’s role in synthesizing heterocyclic derivatives (e.g., thiazolidinones or phenoxazines)?

Answer:

- Triazine as electrophile : Chlorine atoms undergo nucleophilic substitution with amines or thiols .

- Aldehyde as electrophile : Forms Schiff bases with amines, enabling cyclization (e.g., thiazolidinone synthesis via mercaptoacetate addition) .

Example : In , benzaldehyde reacted with 2-mercaptoacetate to form thiazolidinone rings .

Basic: How should the compound be stored to prevent degradation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.